REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][S:7][C:8]1[C:9]2[O:16][CH:15]=[CH:14][C:10]=2[N:11]=[CH:12][N:13]=1.CN([CH:20]=[O:21])C.[Cl-].[NH4+]>C1COCC1>[CH3:6][S:7][C:8]1[C:9]2[O:16][C:15]([CH:20]=[O:21])=[CH:14][C:10]=2[N:11]=[CH:12][N:13]=1 |f:3.4|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
CSC=1C2=C(N=CN1)C=CO2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC=1C2=C(N=CN1)C=CO2
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted into EtOAc (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with 50% saturated sodium carbonate solution (50 mL), water (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C2=C(N=CN1)C=C(O2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |